[(5-Bromo-2-fluorophenyl)methyl](pentan-3-YL)amine

Catalog No.
S13767577
CAS No.
M.F
C12H17BrFN
M. Wt
274.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(5-Bromo-2-fluorophenyl)methyl](pentan-3-YL)amine

Product Name

[(5-Bromo-2-fluorophenyl)methyl](pentan-3-YL)amine

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]pentan-3-amine

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

InChI

InChI=1S/C12H17BrFN/c1-3-11(4-2)15-8-9-7-10(13)5-6-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3

InChI Key

FPXIECGHWFXZCV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(C=CC(=C1)Br)F

The compound (5-Bromo-2-fluorophenyl)methylamine is an organic molecule characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a phenyl ring. It has the molecular formula C12H16BrFNC_{12}H_{16}BrFN and a molecular weight of approximately 273.17 g/mol. This compound is notable for its potential applications in medicinal chemistry and various industrial processes, owing to the presence of both halogen substituents that can influence its reactivity and biological interactions.

, making it versatile in synthetic organic chemistry:

  • Oxidation: The amine group can be oxidized to form imines or other nitrogen-containing compounds using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can convert the compound into a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse chemical functionalities.

These reactions are essential for modifying the compound's properties for specific applications.

The biological activity of (5-Bromo-2-fluorophenyl)methylamine is an area of active research. Preliminary studies suggest that the compound may exhibit significant activity against various biological targets, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacterial strains, indicating potential use as antibacterial agents.
  • Anticancer Activity: Research has indicated that similar compounds can inhibit cancer cell proliferation, suggesting that this compound might also possess anticancer properties.
  • Neuropharmacological Effects: The structural characteristics may allow interaction with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves multi-step procedures:

  • Starting Materials: The synthesis often begins with 5-bromo-2-fluorobenzyl chloride and pentan-3-amine.
  • Reaction Conditions: The reaction is generally conducted in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate nucleophilic substitution.
  • Purification: After synthesis, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product in high purity.

This method allows for the efficient production of the compound while minimizing by-products.

(5-Bromo-2-fluorophenyl)methylamine has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Agricultural Chemistry: The compound could be explored for use in developing new agrochemicals with enhanced efficacy against pests.

Interaction studies are crucial for understanding how (5-Bromo-2-fluorophenyl)methylamine interacts with biological systems:

  • Receptor Binding Studies: These studies help determine how well the compound binds to specific receptors, which is essential for predicting its pharmacological effects.
  • Enzyme Inhibition Assays: Evaluating whether the compound inhibits certain enzymes can provide insights into its potential therapeutic uses.

Such studies are fundamental in assessing the safety and efficacy of the compound for future applications.

Several compounds share structural similarities with (5-Bromo-2-fluorophenyl)methylamine, including:

Uniqueness

The uniqueness of (5-Bromo-2-fluorophenyl)methylamine lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which significantly influences its chemical reactivity and biological interactions compared to similar compounds. This unique halogen combination can enhance lipophilicity, alter electronic properties, and improve binding affinity to biological targets, making it a compelling candidate for further research and development in medicinal chemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

273.05284 g/mol

Monoisotopic Mass

273.05284 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types